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Compound of Interest

Compound Name: 7-Bromoisochroman-4-one

Cat. No.: B062290 Get Quote

CAS Number: 168759-64-6

Synonyms: 7-bromo-3,4-dihydro-1H-2-benzopyran-4-one, 7-BROMO-4-ISOCHROMANONE

This technical guide provides a comprehensive overview of 7-Bromoisochroman-4-one, a

halogenated derivative of the isochromanone scaffold. This document is intended for

researchers, scientists, and professionals in drug development, offering a consolidated

resource on its chemical properties, a putative synthetic approach, and a discussion of its

potential, yet currently undocumented, biological significance.

Chemical and Physical Properties
Detailed experimental data on the physicochemical properties of 7-Bromoisochroman-4-one
are not readily available in published literature. The following table summarizes the available

computational data and basic identifiers.
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Property Value Source

CAS Number 168759-64-6 [ChemScene]

Molecular Formula C₉H₇BrO₂ [ChemScene]

Molecular Weight 227.06 g/mol [ChemScene]

Purity ≥97% (as offered by suppliers) [ChemScene]

Storage Conditions 4°C [ChemScene]

Topological Polar Surface Area

(TPSA)
26.3 Å² [ChemScene]

LogP (calculated) 2.162 [ChemScene]

Hydrogen Bond Acceptors 2 [ChemScene]

Hydrogen Bond Donors 0 [ChemScene]

Rotatable Bonds 0 [ChemScene]

Synthesis and Experimental Protocols
A specific, peer-reviewed experimental protocol for the synthesis of 7-Bromoisochroman-4-
one is not currently available in the scientific literature. However, a plausible synthetic route

can be conceptualized based on established methods for the synthesis of related

isochromanone and chromanone structures.

Putative Synthetic Pathway
A potential synthetic route to 7-Bromoisochroman-4-one could involve the cyclization of a

suitably substituted precursor, such as a derivative of 2-(carboxymethyl)-4-bromobenzoic acid

or a related ester. This approach is analogous to known methods for the formation of the

isochromanone core. The general logic of such a synthesis is depicted in the workflow below.
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Caption: A conceptual workflow for the synthesis of 7-Bromoisochroman-4-one.

Example Experimental Protocol (Analogous Synthesis)
While a direct protocol is unavailable, the synthesis of the isomeric 7-bromochroman-4-one

provides a valuable reference for the types of reagents and conditions that might be employed

in the synthesis of isochromanones. The following protocol is for the synthesis of 7-

bromochroman-4-one via intramolecular Friedel-Crafts cyclization of 3-(3-

bromophenoxy)propanoic acid.

Materials:
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3-(3-bromophenoxy)propanoic acid

Acid-activated montmorillonite K-10

Toluene

Dichloromethane (CH₂Cl₂)

Hexane

Procedure:

To a round-bottom flask, add 3-(3-bromophenoxy)propanoic acid (1.0 mmol) and freshly

prepared acid-activated montmorillonite K-10 (300% by weight).[1]

Add toluene (2 mL) and heat the mixture to reflux under an inert atmosphere for 30-45

minutes.[1]

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and add dichloromethane

(10-15 mL).[1]

Filter the montmorillonite K-10 and wash it twice with dichloromethane.[1]

Concentrate the organic filtrate under reduced pressure.[1]

Extract the crude product with hexane (10-15 mL) to afford pure 7-bromochroman-4-one.[1]

Note: This protocol is for a related isomer and would require significant adaptation and

optimization for the synthesis of 7-Bromoisochroman-4-one.

Spectroscopic Characterization (Predicted)
Experimentally determined spectroscopic data for 7-Bromoisochroman-4-one are not

available in the public domain. The following are predicted spectroscopic characteristics based

on the structure and data from analogous compounds.
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1H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic and

aliphatic protons. The aromatic protons would likely appear as a set of coupled multiplets in the

range of δ 7.0-8.0 ppm. The two methylene groups of the isochromanone ring would give rise

to two distinct signals, likely triplets or more complex multiplets due to their diastereotopic

nature, in the aliphatic region (δ 3.0-5.0 ppm).

13C NMR Spectroscopy
The carbon NMR spectrum should display nine distinct signals. The carbonyl carbon is

expected to have a chemical shift in the range of δ 190-200 ppm. The aromatic carbons would

appear between δ 120-140 ppm, with the carbon attached to the bromine atom showing a

characteristic chemical shift. The two methylene carbons are expected in the upfield region of

the spectrum.

Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O)

stretching vibration, typically found in the range of 1680-1700 cm⁻¹ for a ketone in a six-

membered ring conjugated to an aromatic system. Aromatic C-H stretching vibrations are

expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

The C-O stretching of the ether linkage will likely be observed in the 1250-1050 cm⁻¹ region.

Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 226 and an M+2

peak of similar intensity at m/z 228, which is characteristic of a compound containing one

bromine atom. Common fragmentation patterns would likely involve the loss of CO (28 Da) and

subsequent fragmentation of the heterocyclic ring.

Biological Activity and Drug Development Potential
There are currently no published studies on the specific biological activities of 7-
Bromoisochroman-4-one. However, the isochroman scaffold is a recognized privileged

structure in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic

applications.[2]
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Potential as a Synthetic Intermediate
The bromine atom on the aromatic ring of 7-Bromoisochroman-4-one serves as a versatile

synthetic handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-

Hartwig aminations. This allows for the introduction of diverse substituents at the 7-position,

enabling the generation of libraries of novel compounds for drug discovery screening.

Isochroman Derivatives in Signaling Pathways
While no specific signaling pathway has been identified for 7-Bromoisochroman-4-one, other

isochromanone derivatives have been investigated for their biological activities. For instance,

certain isochroman-4-one hybrids have been designed and synthesized as α₁-adrenergic

receptor antagonists with potential antihypertensive activity.[2] The isochroman core is present

in a variety of natural products with diverse biological profiles, suggesting that synthetic

derivatives could interact with a range of biological targets.

The logical relationship for the potential application of 7-Bromoisochroman-4-one in drug

discovery is illustrated below.
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Caption: Drug discovery workflow utilizing 7-Bromoisochroman-4-one as a scaffold.

Safety and Handling
A comprehensive Safety Data Sheet (SDS) for 7-Bromoisochroman-4-one should be

consulted before handling. As with all brominated organic compounds, it should be handled

with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a

lab coat, in a well-ventilated area or fume hood.

Conclusion
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7-Bromoisochroman-4-one is a chemical intermediate with significant potential for the

synthesis of novel compounds for drug discovery and materials science. While detailed

experimental and biological data are currently lacking in the public domain, its structure

suggests it is a valuable building block. Further research is warranted to fully characterize its

properties, develop efficient synthetic methodologies, and explore its potential biological

activities. This guide serves as a foundational resource to stimulate and support such future

investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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